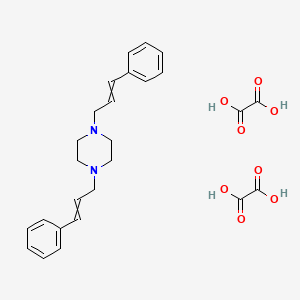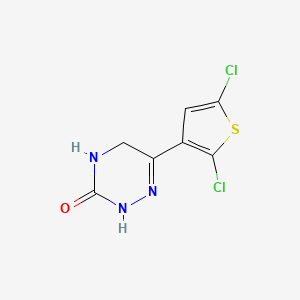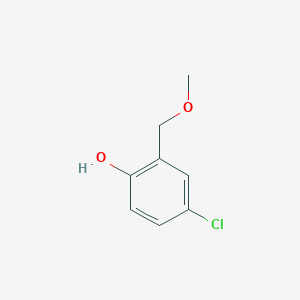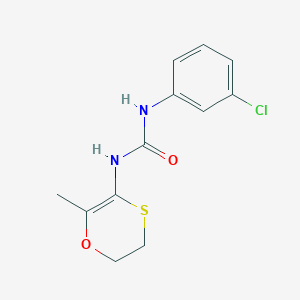
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a nitro group, and a carboxylic acid group attached to a tetrahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
化学反应分析
Types of Reactions: 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
相似化合物的比较
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison:
- Uniqueness: The presence of both a hydroxyl and a nitro group in 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Similarities: These compounds share a common tetrahydronaphthalene backbone, but differ in their functional groups, leading to variations in their chemical behavior and applications .
属性
CAS 编号 |
89586-25-4 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-10-8(12(16)17)5-6-3-1-2-4-7(6)9(10)11(14)15/h5,13H,1-4H2,(H,14,15) |
InChI 键 |
FDBYMUXRPNBHPU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)





![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)


![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)


